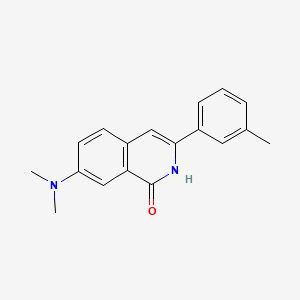

7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one” is a complex organic compound. It belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one).

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of similar compounds, like 7-substituted coumarin derivatives, involves a Pechmann reaction between resorcinol and ethyl acetoacetate . Another method involves the reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with allyl bromide .

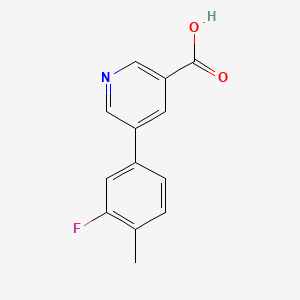

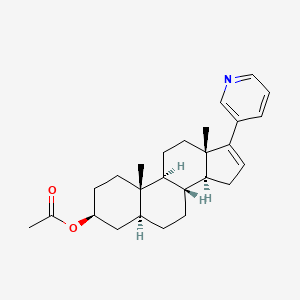

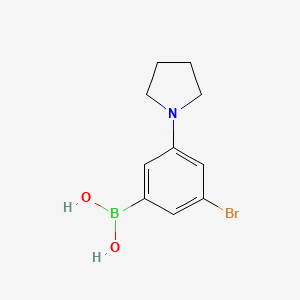

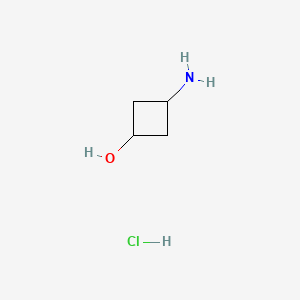

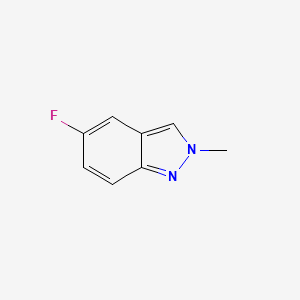

Molecular Structure Analysis

The molecular structure of “7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one” can be analyzed using techniques like X-ray crystallography . The structure contains a central 2-oxo-2H-chromene unit with a carboxylic acid allyl ester in the 3-position and a diethylamino group in the 7-position .

Chemical Reactions Analysis

The chemical reactions involving “7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one” can be complex and varied. For instance, dimethylaminoquinolines have been reviewed for their synthesis methods, properties, and interactions between their amino groups and the heteroatom of the ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one” can be determined using various analytical techniques. For instance, its density, boiling point, vapor pressure, and other properties can be determined .

Scientific Research Applications

Bioimaging and Biodetection

This compound has potential applications in bioimaging and biodetection due to its fluorescent properties. It can be used as a probe for detecting specific ions or molecules within biological systems. For example, similar coumarin derivatives have been used to detect Al³⁺ ions in pharmaceutical tablets and biological extracts .

Molecular Logic Gates

The reversible “off–on–off” emission characteristics of related compounds make them suitable for constructing molecular logic gates. These are fundamental components for the development of molecular computers that operate on a nanoscale .

Safety and Hazards

properties

IUPAC Name |

7-(dimethylamino)-3-(3-methylphenyl)-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-12-5-4-6-14(9-12)17-10-13-7-8-15(20(2)3)11-16(13)18(21)19-17/h4-11H,1-3H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXBOAHZFOXQHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC3=C(C=C(C=C3)N(C)C)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B580676.png)

![Oxirane, 2-[(2-cyclopropylphenoxy)methyl]-](/img/structure/B580681.png)

![2-[3-(Trifluoromethyl)phenyl]propanal](/img/structure/B580683.png)

![R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine](/img/no-structure.png)